N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory effects on cholinesterases and lipoxygenase enzymes .
Mode of Action
It’s known that the compound has antibacterial properties . It’s suggested that the compound may interact with bacterial biofilms, inhibiting their growth .
Biochemical Pathways
Given its antibacterial properties, it’s plausible that it interferes with essential bacterial metabolic pathways, leading to inhibition of bacterial growth .
Result of Action
The primary result of F2495-0143’s action is the inhibition of bacterial biofilm growth . This suggests that the compound could potentially be used as an antibacterial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide (DMF) as the reaction medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin and thiazolopyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential therapeutic effects, particularly as a cholinesterase inhibitor for treating Alzheimer’s disease.
Biological Research: It has shown antibacterial activity, making it a candidate for developing new antibiotics.
Industrial Applications: The compound’s unique structure allows it to be used in the synthesis of other complex molecules, potentially serving as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide : This compound has a similar thiazolopyrimidine moiety and exhibits comparable biological activities .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound is an intermediate in the synthesis of the target molecule and shares a similar benzodioxin structure.
Uniqueness
What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide apart is its combined benzodioxin and thiazolopyrimidine structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and potential therapeutic uses .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14(8-11-9-24-16-17-4-3-15(21)19(11)16)18-10-1-2-12-13(7-10)23-6-5-22-12/h1-4,7,11H,5-6,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLDXMKASPFXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3CSC4=NC=CC(=O)N34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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